Nilotinib free base Nilotinib free base Nilotinib is an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein, resulting in the inhibition of the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. This agent also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R) and c-kit, a receptor tyrosine kinase mutated and constitutively activated in most gastrointestinal stromal tumors (GISTs). With a binding mode that is energetically more favorable than that of imatinib, nilotinib has been shown to have an approximately 20-fold increased potency in kinase and proliferation assays compared to imatinib.
Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. Nilotinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
Nilotinib, also known as amn 107 or tasigna, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Nilotinib is a drug which is used for the potential treatment of various leukemias, including chronic myeloid leukemia (cml). Nilotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Nilotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, nilotinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, nilotinib is involved in the nilotinib inhibition OF BCR-abl pathway.
Brand Name: Vulcanchem
CAS No.: 641571-10-0
VCID: VC0537226
InChI: InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
SMILES: CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Molecular Formula: C28H22F3N7O
Molecular Weight: 529.5 g/mol

Nilotinib free base

CAS No.: 641571-10-0

Inhibitors

VCID: VC0537226

Molecular Formula: C28H22F3N7O

Molecular Weight: 529.5 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

Nilotinib free base - 641571-10-0

CAS No. 641571-10-0
Product Name Nilotinib free base
Molecular Formula C28H22F3N7O
Molecular Weight 529.5 g/mol
IUPAC Name 4-methyl-N-[3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl]-3-[(4-pyridin-3-ylpyrimidin-2-yl)amino]benzamide
Standard InChI InChI=1S/C28H22F3N7O/c1-17-5-6-19(10-25(17)37-27-33-9-7-24(36-27)20-4-3-8-32-14-20)26(39)35-22-11-21(28(29,30)31)12-23(13-22)38-15-18(2)34-16-38/h3-16H,1-2H3,(H,35,39)(H,33,36,37)
Standard InChIKey HHZIURLSWUIHRB-UHFFFAOYSA-N
SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Canonical SMILES CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC(=C2)C(F)(F)F)N3C=C(N=C3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
Appearance White to off-white solid powder
Colorform White to slightly yellowish to slightly greenish yellow powde
Physical Description Solid
Description Nilotinib is an orally bioavailable aminopyrimidine-derivative Bcr-Abl tyrosine kinase inhibitor with antineoplastic activity. Designed to overcome imatinib resistance, nilotinib binds to and stabilizes the inactive conformation of the kinase domain of the Abl protein of the Bcr-Abl fusion protein, resulting in the inhibition of the Bcr-Abl-mediated proliferation of Philadelphia chromosome-positive (Ph+) chronic myeloid leukemia (CML) cells. This agent also inhibits the receptor tyrosine kinases platelet-derived growth factor receptor (PDGF-R) and c-kit, a receptor tyrosine kinase mutated and constitutively activated in most gastrointestinal stromal tumors (GISTs). With a binding mode that is energetically more favorable than that of imatinib, nilotinib has been shown to have an approximately 20-fold increased potency in kinase and proliferation assays compared to imatinib.
Nilotinib is a selective tyrosine kinase receptor inhibitor used in the therapy of chronic myelogenous leukemia. Nilotinib therapy is associated with transient elevations in serum aminotransferase levels and rare instances of clinically apparent acute liver injury.
Nilotinib, also known as amn 107 or tasigna, belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring. They have the general structure RNC(=O)R', where R, R'= benzene. Nilotinib is a drug which is used for the potential treatment of various leukemias, including chronic myeloid leukemia (cml). Nilotinib is considered to be a practically insoluble (in water) and relatively neutral molecule. Nilotinib has been detected in multiple biofluids, such as urine and blood. Within the cell, nilotinib is primarily located in the cytoplasm and membrane (predicted from logP). In humans, nilotinib is involved in the nilotinib inhibition OF BCR-abl pathway.
Purity >98% (or refer to the Certificate of Analysis)
Shelf Life >2 years if stored properly
Solubility In water, 2.4X10-2 mg/L at 25 °C (est)
The solubility ... in aqueous solutions decreases with increasing pH
2.01e-03 g/L
Storage Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).
Synonyms 4-methyl-N-(3-(4-methylimidazol-1-yl)-5-(trifluoromethyl)phenyl)-3-((4-pyridin-3-ylpyrimidin-2-yl)amino)benzamide
AMN107
nilotinib
Tasigna
Vapor Density 2.06X10-18 mm Hg at 25 °C (est)
Reference 1. Ross DM, Masszi T, Gómez Casares MT, Hellmann A, Stentoft J, Conneally E, Garcia-Gutierrez V, Gattermann N, le Coutre PD, Martino B, Saussele S, Giles FJ, Radich JP, Saglio G, Deng W, Krunic N, Bédoucha V, Gopalakrishna P, Hochhaus A. Durable treatment-free remission in patients with chronic myeloid leukemia in chronic phase following frontline nilotinib: 96-week update of the ENESTfreedom study. J Cancer Res Clin Oncol. 2018 May;144(5):945-954. doi: 10.1007/s00432-018-2604-x. Epub 2018 Feb 22. PMID: 29468438; PMCID: PMC5916993.

2. Hochhaus A, Saglio G, Hughes TP, Larson RA, Kim DW, Issaragrisil S, le Coutre PD, Etienne G, Dorlhiac-Llacer PE, Clark RE, Flinn IW, Nakamae H, Donohue B, Deng W, Dalal D, Menssen HD, Kantarjian HM. Long-term benefits and risks of frontline nilotinib vs imatinib for chronic myeloid leukemia in chronic phase: 5-year update of the randomized ENESTnd trial. Leukemia. 2016 May;30(5):1044-54. doi: 10.1038/leu.2016.5. Epub 2016 Feb 3. PMID: 26837842; PMCID: PMC4858585.

3. Cote GM, Barysauskas CM, DeLaney TF, Schwab J, Raskin K, Lozano-Calderon S, Bernstein K, Mullen JT, Haynes AB, Hornicek F, Chen YE, Choy E. A Phase 1 Study of Nilotinib Plus Radiation in High-Risk Chordoma. Int J Radiat Oncol Biol Phys. 2018 Dec 1;102(5):1496-1504. doi: 10.1016/j.ijrobp.2018.07.2013. Epub 2018 Aug 3. PMID: 30077789.

4. Alemany R, Moura DS, Redondo A, Martinez-Trufero J, Calabuig S, Saus C, Obrador-Hevia A, Ramos R, Villar VH, Valverde C, Vaz MA, Medina J, Felipe-Abrio I, Hindi N, Taron M, Martin-Broto J. Nilotinib as Coadjuvant Treatment with Doxorubicin in Patients with Sarcomas: A Phase I Trial of the Spanish Group for Research on Sarcoma. Clin Cancer Res. 2018 Nov 1;24(21):5239-5249. doi: 10.1158/1078-0432.CCR-18-0851. Epub 2018 Jul 23. PMID: 30037815.

5. Rea D, Nicolini FE, Tulliez M, Guilhot F, Guilhot J, Guerci-Bresler A, Gardembas M, Coiteux V, Guillerm G, Legros L, Etienne G, Pignon JM, Villemagne B, Escoffre-Barbe M, Ianotto JC, Charbonnier A, Johnson-Ansah H, Noel MP, Rousselot P, Mahon FX; France Intergroupe des Leucémies Myéloïdes Chroniques. Discontinuation of dasatinib or nilotinib in chronic myeloid leukemia: interim analysis of the STOP 2G-TKI study. Blood. 2017 Feb 16;129(7):846-854. doi: 10.1182/blood-2016-09-742205. Epub 2016 Dec 8. PMID: 27932374.
PubChem Compound 644241
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator